molecular formula C14H23NO10 B587520 N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate CAS No. 55717-57-2

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate

Cat. No. B587520
CAS RN: 55717-57-2
M. Wt: 365.335
InChI Key: NIEBVOWRRSQMQG-DZXXBYIOSA-N
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Description

“N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate” is a derivative of N-Acetylneuraminic acid . It is a monosaccharide and falls under the category of carbohydrates, nucleosides, and nucleotides . The molecular formula of this compound is C14H23NO10 and it has a molecular weight of 365.33 . This compound is required for the high-affinity interaction of sialoglycoconjugates with the sialic acid-specific lectin from the slug Limax flavus .


Molecular Structure Analysis

The IUPAC name of “N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate” is (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid . The InChI Key is NIEBVOWRRSQMQG-DZXXBYIOSA-N .

Scientific Research Applications

Chemical Synthesis and Modification

The synthesis of derivatives like 9-O-acetyl- and 4,9-di-O-acetyl derivatives of N-acetyl-beta-D-neuraminic acid methyl glycoside has been studied, with these compounds being used as models in periodate oxidation studies. The presence of the 9-O-acetyl group was found to significantly hinder the oxidation reaction, providing insights into the chemical behavior of acetylated neuraminic acids under oxidative conditions (Haverkamp et al., 1975).

Enzyme Inhibition Studies

Derivatives of N-acetyl-2-O-methyl-beta-neuraminic acid 9-acetate have been developed as photoreactive, potent, competitive inhibitors of human lysosomal neuraminidase in cultured skin fibroblasts. These compounds, such as W5, have been used to explore the importance of the terminal hydroxyl group at C-9 in the recognition and binding of substrates by the enzyme, potentially offering a novel approach to studying enzyme-substrate interactions and designing enzyme inhibitors (Warner, 1987).

Analytical Chemistry and Detection

In the field of analytical chemistry, derivatives of N-acetyl-2-O-methyl-beta-neuraminic acid 9-acetate have been used to develop sensitive and specific assays. For instance, the synthesis of 2-alpha-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid provided a highly sensitive substrate for sialate-O-acetylesterase assays, allowing for the detection of enzymatic activity at picomolar levels. This has implications for the study of enzymes involved in sialic acid metabolism and could aid in the development of diagnostic tools (Reinhard et al., 1992).

Biotechnological Applications

The biotechnological production and applications of N-acetyl-d-neuraminic acid, a related compound, have been extensively studied due to its importance in the pharmaceutical industry, such as in the synthesis of anti-influenza drugs like zanamivir. Research into the efficient production of N-acetyl-d-neuraminic acid using coupled bacterial cells has shown promise for industrial-scale synthesis, providing a sustainable and efficient method for producing this valuable compound and its derivatives (Tao et al., 2010).

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9+,10+,11+,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBVOWRRSQMQG-DZXXBYIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746948
Record name (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate

CAS RN

55717-57-2
Record name (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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